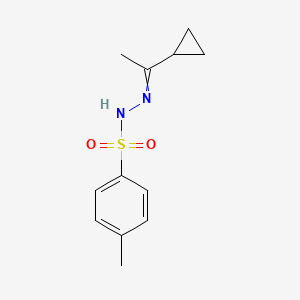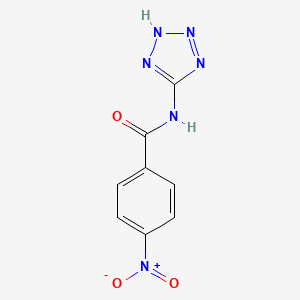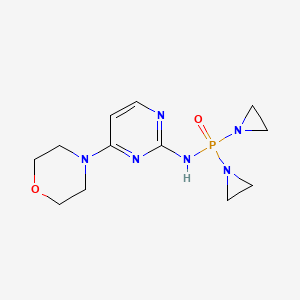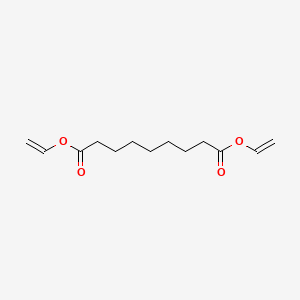
Diethenyl nonanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethenyl nonanedioate can be synthesized through the esterification of nonanedioic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, this compound is produced using a continuous esterification process. This method involves the continuous feeding of nonanedioic acid and ethanol into a reactor, where they react in the presence of a catalyst. The resulting ester is then purified through distillation to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethenyl nonanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonanedioic acid.
Reduction: It can be reduced to form nonanediol.
Substitution: It can undergo nucleophilic substitution reactions to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alcohols and amines.
Major Products Formed
Oxidation: Nonanedioic acid.
Reduction: Nonanediol.
Substitution: Various esters depending on the nucleophile used.
Applications De Recherche Scientifique
Diethenyl nonanedioate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used as a plasticizer and in the production of lubricants.
Mécanisme D'action
The mechanism of action of diethenyl nonanedioate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by disrupting the cell membrane integrity of microorganisms, leading to cell death. In industrial applications, it acts as a plasticizer by reducing the intermolecular forces between polymer chains, thereby increasing their flexibility .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl azelate: Another ester of nonanedioic acid, similar in structure and properties to diethenyl nonanedioate.
Dimethyl nonanedioate: A methyl ester of nonanedioic acid, used in similar applications.
Diethyl sebacate: An ester of sebacic acid, used as a plasticizer and in the production of lubricants.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
10355-49-4 |
|---|---|
Formule moléculaire |
C13H20O4 |
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
bis(ethenyl) nonanedioate |
InChI |
InChI=1S/C13H20O4/c1-3-16-12(14)10-8-6-5-7-9-11-13(15)17-4-2/h3-4H,1-2,5-11H2 |
Clé InChI |
PBIUOBIXWAFQEZ-UHFFFAOYSA-N |
SMILES canonique |
C=COC(=O)CCCCCCCC(=O)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



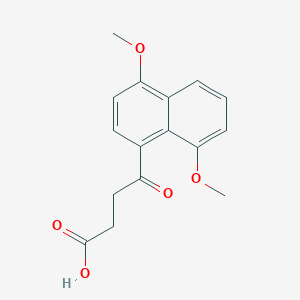
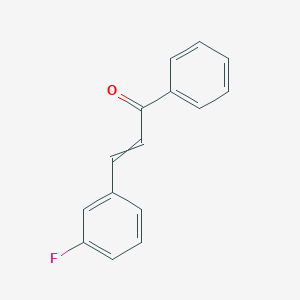
![n-[2-(2-Nitrophenyl)ethyl]butan-1-amine](/img/structure/B14733473.png)
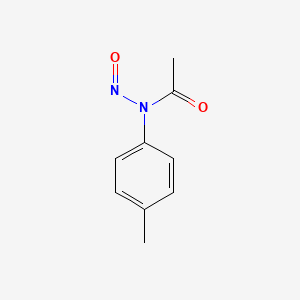
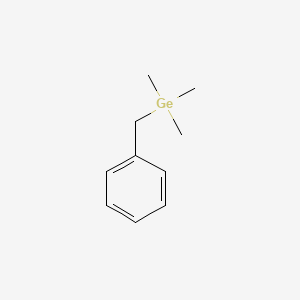

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one](/img/structure/B14733492.png)



